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molecular formula C10H11NO3 B8376267 4-Oxo-5-(pyridin-2-yl)pentanoic acid

4-Oxo-5-(pyridin-2-yl)pentanoic acid

Cat. No. B8376267
M. Wt: 193.20 g/mol
InChI Key: XPQLEHBHHISJCW-UHFFFAOYSA-N
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Patent
US08912329B2

Procedure details

According to the method of W. Steglich and P. Gruber (Angew. Chem., 1971, 83, 727-728), 4-oxo-5-(pyridin-2-yl)pentanoic acid is synthesized from valine and 2-(pyridin-2-yl)-acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C@H:2]([C:6]([OH:8])=[O:7])[CH:3](C)C.[N:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][C:16]([OH:18])=O>>[O:18]=[C:16]([CH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][N:9]=1)[CH2:3][CH2:2][C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC(=O)O)CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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